molecular formula C16H12Cl2OS B13089974 2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089974
M. Wt: 323.2 g/mol
InChI Key: SLIHKGFCHVZKNK-UHFFFAOYSA-N
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Description

2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a structurally complex thiobenzaldehyde derivative characterized by a 2,6-dichlorophenyl group, a ketone-containing oxopropyl chain, and a thioaldehyde functional group. The compound’s sulfur atom replaces the oxygen in the aldehyde group of benzaldehyde, altering its electronic and steric properties.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,6-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-3-7-14(18)16(13)15(19)9-8-11-4-1-2-5-12(11)10-20/h1-7,10H,8-9H2

InChI Key

SLIHKGFCHVZKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with a thiol compound under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • The thioaldehyde group increases nucleophilic susceptibility compared to traditional aldehydes due to sulfur’s lower electronegativity.
  • The oxopropyl chain adds a ketone moiety, enabling hydrogen bonding or further derivatization (e.g., condensation reactions).

Research Findings and Limitations

  • Synthetic Challenges : The thioaldehyde group’s instability under oxidative conditions may limit its utility without stabilizing substituents.
  • Data Gaps : Direct comparative studies are absent; conclusions rely on structural analogs and fragmentary literature.

Biological Activity

2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H10Cl2OS
  • Molecular Weight : 287.19 g/mol

The presence of the 2,6-dichlorophenyl group contributes to its biological activity, potentially influencing its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Antioxidant Activity : Compounds containing thiol groups are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes in target organisms.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, research has shown that derivatives with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study ReferenceCell LineMechanismIC50 (µM)
MCF-7Apoptosis via caspase activation15.0
HeLaInhibition of cell proliferation10.5

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects have shown that compounds with similar functionalities possess significant activity against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Cancer Cell Line Studies

A study conducted on breast cancer cell lines demonstrated that treatment with a structurally similar compound led to a significant reduction in cell viability. The study utilized flow cytometry to assess apoptosis and found that the compound induced cell death through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, a series of derivatives were tested against common pathogens. The results indicated that modifications in the thiobenzaldehyde structure enhanced antimicrobial potency, suggesting a structure-activity relationship that warrants further investigation.

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